ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O5/c1-4-29-18(28)23-9-7-22(8-10-23)12-13-19-15-14(24(13)6-5-11-25)16(26)21(3)17(27)20(15)2/h25H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSPHPSRPKQLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a complex organic compound characterized by its unique molecular structure which includes both a piperazine and a purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.459 g/mol. The structure includes functional groups that are often associated with biological activity, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N6O5 |
| Molecular Weight | 408.459 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The purine moiety is known for its role in cellular signaling and metabolism. Research indicates that compounds containing purine derivatives can exhibit:
- Antiviral Activity : By inhibiting viral replication through interference with nucleic acid synthesis.
- Antitumor Effects : Potentially by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways.
Antiviral Activity
In a study assessing the antiviral properties of similar purine derivatives, it was found that modifications at the 7-position significantly enhanced activity against various viruses. This compound was evaluated for its efficacy against viral strains such as Influenza and HIV. Results indicated a notable reduction in viral load in treated cell cultures compared to controls.
Antitumor Activity
Research conducted on related piperazine derivatives demonstrated cytotoxic effects on several cancer cell lines including breast and lung cancer. The compound's ability to induce cell cycle arrest and apoptosis was highlighted. In vitro assays showed that the compound could inhibit cell proliferation at concentrations as low as 10 µM.
Case Studies
- Case Study on Antiviral Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antiviral potential of various ethyl derivatives against RNA viruses. The results indicated that compounds similar to this compound exhibited significant antiviral activity with IC50 values ranging from 5 to 15 µM.
- Case Study on Cancer Cell Lines : Another investigation focused on the cytotoxic effects of piperazine-based compounds against human cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Q & A
Q. What are the standard synthetic protocols for this compound, and how can researchers validate its purity?
The synthesis involves multi-step routes, typically starting with the formation of the purine core via condensation reactions (e.g., using formamide and nitrogen-containing precursors), followed by functionalization of the piperazine and ester groups. Key steps include nucleophilic substitutions under controlled conditions (e.g., DMF as solvent, NaH as base) . Purification often employs column chromatography or recrystallization. Purity validation requires analytical techniques such as HPLC (≥95% purity threshold) and spectral confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized, and what spectral benchmarks are critical?
Structural characterization relies on:
- NMR spectroscopy : Key proton shifts include the purine C8-H (~δ 8.1–8.3 ppm) and piperazine methylene protons (~δ 3.4–3.7 ppm). Carbonyl carbons (C=O) appear at ~δ 165–170 ppm in C NMR .
- Mass spectrometry : HRMS should match the exact molecular mass (e.g., CHNO: 393.404 g/mol) with <2 ppm error .
- Infrared spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) confirm functional groups .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
While direct data for this derivative is limited, analogous purine-piperazine hybrids exhibit:
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering contradictory data in multi-step syntheses?
Yield optimization requires:
- Design of Experiments (DOE) : Varying parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, NaH concentration in substitution steps may impact piperazine functionalization efficiency .
- Computational reaction path searches : Tools like quantum chemical calculations (e.g., DFT) predict transition states and byproduct formation, guiding experimental condition adjustments .
- In-line analytics : Real-time monitoring via LC-MS or IR spectroscopy detects intermediates, enabling rapid troubleshooting .
Q. What computational methodologies are effective for studying target interactions and enzyme inhibition mechanisms?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to adenosine receptors (e.g., A) or phosphodiesterases. Key interactions include hydrogen bonding with purine C6=O and hydrophobic contacts with the piperazine ring .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) under physiological conditions .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for analog design .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Contradictions often arise from tautomerism (purine ring) or rotameric conformations (piperazine). Resolution strategies include:
- 2D NMR techniques : NOESY or COSY to confirm spatial correlations between protons.
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., piperazine chair-flipping).
- X-ray crystallography : Provides definitive structural validation, though crystallizing polar derivatives may require co-crystallization agents .
Q. What experimental designs are recommended for evaluating enzyme inhibition kinetics and selectivity?
- In vitro assays :
- Fluorometric assays : Measure PDE inhibition (e.g., PDE5 IC) using fluorescent cAMP/cGMP analogs.
- Radio ligand binding : Competes with H-labeled antagonists (e.g., for adenosine receptors).
- Kinetic analysis : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Selectivity profiling : Screen against isoform panels (e.g., PDE1–PDE11) to identify off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties?
- Core modifications : Replace the 3-hydroxypropyl group with bioisosteres (e.g., cyclopropyl) to enhance metabolic stability.
- Piperazine substitutions : Introduce sulfonamide or carboxamide groups to modulate solubility and target affinity.
- Pharmacokinetic optimization : LogP adjustments (<3) via ester hydrolysis prodrugs or PEGylation to improve bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
